3-(6-Chloro-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

Catalog No.
S15984511
CAS No.
M.F
C14H20ClN3O2S
M. Wt
329.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(6-Chloro-pyrimidin-4-ylsulfanyl)-piperidine-1-c...

Product Name

3-(6-Chloro-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

IUPAC Name

tert-butyl 3-(6-chloropyrimidin-4-yl)sulfanylpiperidine-1-carboxylate

Molecular Formula

C14H20ClN3O2S

Molecular Weight

329.8 g/mol

InChI

InChI=1S/C14H20ClN3O2S/c1-14(2,3)20-13(19)18-6-4-5-10(8-18)21-12-7-11(15)16-9-17-12/h7,9-10H,4-6,8H2,1-3H3

InChI Key

GJWSMZPDHQYYFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)SC2=CC(=NC=N2)Cl

3-(6-Chloro-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound characterized by its unique structural features, including a piperidine ring, a pyrimidine ring, and a tert-butyl ester group. Its molecular formula is C14H20ClN3O2SC_{14}H_{20}ClN_{3}O_{2}S and it has a molecular weight of approximately 329.8 g/mol. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry, organic synthesis, and material science. The presence of the chloro and sulfanyl groups contributes to its diverse reactivity and interaction capabilities, making it a valuable subject of study for researchers exploring its chemical and biological properties .

, including:

  • Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
  • Reduction: The chlorinated pyrimidine ring may be reduced under specific conditions.
  • Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The specific reaction conditions, including temperature and solvent choice, significantly influence the outcomes of these reactions.

Research indicates that 3-(6-Chloro-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester exhibits potential biological activity, particularly as a biochemical probe or inhibitor. It is being investigated for its therapeutic properties, which may include anti-inflammatory and anticancer activities. The mechanism of action likely involves binding to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved in its biological activity .

The synthesis of this compound typically involves multiple steps:

  • Formation of the Pyrimidine Ring: Starting from appropriate precursors, the pyrimidine ring is synthesized through cyclization reactions.
  • Introduction of the Chloro Group: Chlorination reactions introduce the chloro substituent at the 6-position of the pyrimidine ring.
  • Attachment of the Piperidine Ring: The piperidine ring is formed by reacting the chlorinated pyrimidine with piperidine derivatives under specific conditions.
  • Formation of the Tert-Butyl Ester: Finally, the carboxylic acid group is converted into a tert-butyl ester through esterification reactions.

Industrial production methods may involve optimized reaction conditions for scalability, including continuous flow synthesis techniques to enhance efficiency and reproducibility .

3-(6-Chloro-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester has various applications across different fields:

  • Medicinal Chemistry: Potential use as an anti-inflammatory or anticancer agent.
  • Organic Synthesis: Acts as an intermediate in the synthesis of other complex organic compounds.
  • Material Science: Investigated for its properties in developing new materials with unique characteristics.

Studies on the interactions of this compound with biological targets are essential for understanding its mechanisms of action. These interactions may involve binding to specific proteins or enzymes that play critical roles in various biological pathways. Detailed research is required to elucidate these mechanisms further and determine the compound's efficacy in therapeutic applications.

Several compounds share structural similarities with 3-(6-Chloro-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester. Notable examples include:

  • 4-(6-Chloro-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
    • Contains similar functional groups but differs in the position of substitution on the piperidine ring.
  • 3-(6-Chloro-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester
    • Features an ether linkage instead of a sulfanyl group.
  • 3-(6-Chloro-pyrimidin-4-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
    • Contains an additional oxymethyl group which alters its reactivity profile.

The uniqueness of 3-(6-Chloro-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester lies in its distinct combination of functional groups and rings, which imparts unique chemical properties and reactivity profiles compared to similar compounds. This distinctive structure makes it particularly valuable for various applications within medicinal chemistry and organic synthesis .

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Exact Mass

329.0964758 g/mol

Monoisotopic Mass

329.0964758 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-15-2024

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